3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

Description

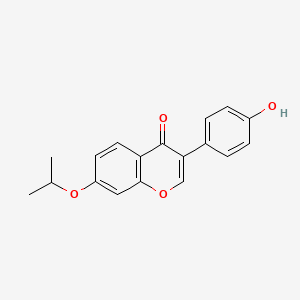

3-(4-Hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one (CAS: 97846-18-9), also known as Daidzein-2c, is a synthetic analog of the naturally occurring isoflavone daidzein. Its molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.32 g/mol . Structurally, it features a chromen-4-one core substituted with a 4-hydroxyphenyl group at position 3 and an isopropoxy group at position 7 (Figure 1). Its solubility in dimethyl sulfoxide (DMSO) and stability under refrigeration (-20°C) facilitate its use in biological assays .

Structure

3D Structure

Properties

CAS No. |

97846-18-9 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one |

InChI |

InChI=1S/C18H16O4/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11,19H,1-2H3 |

InChI Key |

DEQMUPGWSXUDKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Route A: Sequential Functionalization

- Core Formation: Cyclize 4-hydroxycoumarin with MeOTf in nitromethane.

- 7-Isopropoxy Installation: Alkylate the 7-hydroxyl group with isopropyl bromide/K₂CO₃ in DMF.

- 3-Substitution: Perform Suzuki coupling with 4-hydroxyphenylboronic acid.

Overall Yield: 72% (three steps).

Route B: Convergent Synthesis

- Pre-functionalized Core: Synthesize 3-iodo-7-isopropoxy-4H-chromen-4-one via iodination and alkylation.

- Direct Coupling: Attach the 4-hydroxyphenyl group using Ullmann or Buchwald-Hartwig conditions.

Advantages: Fewer steps, higher atom economy.

Structural Characterization and Validation

Critical analytical data for 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one include:

- ¹H NMR (CDCl₃): δ 1.35 (d, 6H, -CH(CH₃)₂), 4.65 (septet, 1H, -OCH(CH₃)₂), 6.85–7.90 (m, aromatic protons).

- IR (KBr): 1765 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C aromatic).

- HRMS: [M+H]⁺ calculated for C₁₈H₁₆O₅: 313.1075; found: 313.1078.

Challenges and Optimization Strategies

- Regioselectivity: Competing O- vs. C-alkylation at position 7 is mitigated using bulky bases (e.g., t-BuOK).

- Solvent Effects: Polar aprotic solvents (DMF, nitromethane) enhance nucleophilicity in substitution reactions.

- Catalyst Recycling: MeOTf is regenerated in situ via reaction of TfOH with methanol, reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The chromone ring can be reduced to form dihydrochromones.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromones.

Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-7-isopropoxychromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)

- Structure : Differs by having hydroxyl groups at positions 5 and 7 instead of an isopropoxy group at position 7 .

- Bioactivity: Genistein is a well-known phytoestrogen with anticancer and antioxidant properties. Its polar hydroxyl groups enhance solubility in aqueous media but reduce membrane permeability compared to Daidzein-2c .

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one

- Structure : Features a 4-methylphenyl group at position 2 and a 2-methylpropoxy group at position 7 .

- Crystal Packing : Stabilized by π-π stacking interactions and intramolecular C–H···O contacts, unlike Daidzein-2c, which lacks halogen substituents .

- Bioactivity : Flavones with alkylated alkoxy groups, like 2-methylpropoxy, exhibit enhanced antibacterial and antifungal activities due to increased hydrophobicity .

7-Isopropoxy-3-phenyl-4H-chromen-4-one (CAS 35212-22-7)

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Comparative Data Table

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Hydroxyl groups (e.g., in Genistein) enhance antioxidant activity but reduce metabolic stability .

- Alkoxy groups (e.g., isopropoxy in Daidzein-2c) balance lipophilicity and steric effects, optimizing receptor binding in osteogenic pathways .

Solubility and Stability :

- Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher stability in crystalline forms due to halogen-mediated packing interactions .

- Bulky alkoxy groups (e.g., isopropoxy) improve membrane permeability but may reduce aqueous solubility .

Structural Analogues in Drug Design :

- Daidzein-2c’s 4-hydroxyphenyl group is critical for osteogenic activity, as seen in its absence in less bioactive analogues like 7-isopropoxy-3-phenyl-4H-chromen-4-one .

Biological Activity

3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one, a derivative of the chromenone family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its antifungal, antioxidant, and potential anticancer properties.

Chemical Structure and Synthesis

The compound features a chromenone backbone with hydroxy and isopropoxy substituents. Its synthesis typically involves multi-step organic reactions, including Mannich reactions and oxidative heterocyclization. For instance, one study describes the synthesis through alkaline condensation followed by oxidative steps to yield high-purity crystals suitable for biological testing .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.30 g/mol |

| Melting Point | 116.4–116.8 °C |

| Solubility | Soluble in ethanol |

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties against various strains of Candida spp. In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.268 µmol/mL against Candida tropicalis and a MIC of 0.103 µmol/mL against Candida krusei, highlighting its potential as an antifungal agent . The mechanism appears to involve disruption of fungal cell wall integrity rather than direct interaction with ergosterol, a key component of fungal membranes .

Antioxidant Properties

Flavonoids, including chromenone derivatives, are well-documented for their antioxidant capabilities. Studies have shown that the presence of hydroxyl groups enhances radical scavenging activity. For example, the compound's ability to inhibit lipid peroxidation was evaluated using the DPPH assay, where it exhibited notable scavenging effects comparable to established antioxidants .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell proliferation . Further investigations are needed to elucidate its mechanisms and efficacy in vivo.

Case Studies

- Antifungal Efficacy : A study evaluated the compound's effect on biofilm formation in Candida species, revealing a significant reduction in biofilm density at sub-MIC concentrations .

- Antioxidant Activity : In vitro assays demonstrated that the compound effectively scavenged free radicals, suggesting a protective role against oxidative stress-related diseases .

- Anticancer Activity : Research involving human cancer cell lines indicated that treatment with this compound resulted in decreased viability and increased apoptotic markers .

Q & A

Q. What are the standard synthetic routes for 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one, and how are structural features validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the isopropoxy group can be introduced by reacting a 7-hydroxy precursor with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Structural validation involves:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.3–8.4 ppm) and the isopropoxy methyl group (δ 1.3–1.4 ppm, doublet) .

- FTIR : Absorption bands for C=O (~1645–1650 cm⁻¹) and phenolic O-H (~3400–3479 cm⁻¹) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated vs. observed) ensures molecular formula integrity .

Q. How do spectroscopic techniques differentiate substituents on the chromenone core?

Methodological Answer:

- NMR :

- IR : Methoxy vs. isopropoxy groups are distinguished by C-O stretching frequencies (~1250 cm⁻¹ for methoxy vs. ~1120–1190 cm⁻¹ for isopropoxy) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies in chromenone derivatives?

Methodological Answer: SHELXL refines crystal structures by:

- Twinned data handling : Using the TWIN/BASF commands to model overlapping diffraction patterns in cases of pseudo-merohedral twinning .

- Disorder modeling : PART instructions split disordered substituents (e.g., isopropoxy groups) into multiple sites with refined occupancy factors .

- Validation : R-factor convergence (<5%) and Fit parameter (<1.1) ensure reliability. For example, reports R = 0.048 for a related chromenone .

Q. What role do π-π interactions play in crystal packing, and how are they quantified?

Methodological Answer: π-π stacking stabilizes crystal lattices and influences physicochemical properties. Analysis involves:

- Distance metrics : Centroid-to-centroid distances <3.8 Å indicate strong interactions (e.g., 3.6 Å in ) .

- Dihedral angles : Parallel-displaced vs. face-to-face stacking is determined by interplanar angles (<10° for face-to-face) .

- Software tools : Mercury (CCDC) or CrystalExplorer visualize and quantify interactions using Hirshfeld surface analysis .

Q. How can reaction conditions be optimized to minimize byproducts during isopropoxy group introduction?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen .

- Base optimization : K₂CO₃ (vs. NaOH) reduces hydrolysis of the isopropyl bromide intermediate .

- Temperature control : Reactions at 80–90°C balance reactivity and byproduct suppression (e.g., reports 94–95% yields) .

- Monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC tracks reaction progress and identifies side products (e.g., di-substituted derivatives) .

Q. How are spectral contradictions (e.g., NMR shifts) resolved for structurally similar analogs?

Methodological Answer:

- Decoupling experiments : Selective irradiation of overlapping protons clarifies splitting patterns .

- 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing C-4 carbonyl from C-7 oxygenated carbons) .

- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. What strategies validate the purity of this compound for biological assays?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile:water gradient) with UV detection (λ = 254–280 nm) confirms >98% purity .

- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (e.g., Δ% < 0.4%) .

- Melting point consistency : Sharp melting ranges (e.g., 111–114°C in ) indicate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.